molecular formula C22H19N5O2S B2712686 (2-Phenylthiazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone CAS No. 1396851-20-9

(2-Phenylthiazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone

Cat. No.: B2712686
CAS No.: 1396851-20-9
M. Wt: 417.49
InChI Key: OJLKBCSCKVBDIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Phenylthiazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone is a novel chemical entity designed for preclinical research, integrating two privileged medicinal chemistry scaffolds into a single molecule via a piperazine linker. This compound is of significant interest in early-stage drug discovery, particularly in oncology. The 2-phenylthiazole moiety is a well-documented pharmacophore found in numerous biologically active molecules and FDA-approved drugs, with demonstrated applications as antimicrobial, anticancer, and anti-inflammatory agents . The pyrazolo[1,5-a]pyridine core is an N-fused bicyclic heterocycle recognized as a key structural motif in various therapeutic agents. This scaffold is known for its diverse biological activities, including potent effects as an anxiolytic agent and selective kinase inhibition, making it a valuable template in medicinal chemistry . The integration of these scaffolds suggests potential for multi-targeted activity. The piperazine linker is a common feature in drug design that can enhance solubility and provide a conformational anchor for interacting with biological targets. Researchers may find this compound particularly valuable for screening against a panel of kinase targets, such as c-Met and STAT3, given the established role of pyrazolo-pyrimidine and pyrazolo-pyridine analogs as inhibitors in these signaling pathways . Its primary research value lies in its potential as a lead compound for the development of new targeted therapies. Specific applications include the study of enzyme inhibition mechanisms, cell proliferation and apoptosis assays, and structure-activity relationship (SAR) investigations to optimize potency and selectivity. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2-phenyl-1,3-thiazol-4-yl)-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S/c28-21(17-14-23-27-9-5-4-8-19(17)27)25-10-12-26(13-11-25)22(29)18-15-30-20(24-18)16-6-2-1-3-7-16/h1-9,14-15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLKBCSCKVBDIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CSC(=N2)C3=CC=CC=C3)C(=O)C4=C5C=CC=CN5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenylthiazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of organic solvents such as acetonitrile or dimethylformamide (DMF) and catalysts like triethylamine or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis or ultrasonic-assisted synthesis can be employed to accelerate reaction rates and improve efficiency . Additionally, purification steps like recrystallization or chromatography are crucial to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Phenylthiazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., ethanol, methanol), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). Reaction conditions typically involve controlled temperatures ranging from room temperature to reflux conditions, depending on the specific reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Anti-inflammatory Activity

Pyrazole derivatives have been widely studied for their anti-inflammatory properties. The compound under discussion may exhibit similar effects due to the presence of the pyrazolo[1,5-a]pyridine framework. Research indicates that pyrazole compounds can selectively inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. For instance, compounds derived from pyrazoles have shown significant COX-II inhibitory activity with minimal ulcerogenic effects, making them safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Properties

The presence of thiazole and pyrazole rings contributes to the antimicrobial activity of this compound. Studies have demonstrated that various heterocyclic compounds exhibit significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anticancer Potential

Recent investigations into substituted pyrazolo[1,5-a]pyridine compounds have revealed their efficacy as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers . The compound may also interact with other molecular targets involved in cancer progression, potentially leading to novel therapeutic agents for treating malignancies.

Synthesis and Evaluation

A study conducted on novel heterocyclic compounds derived from thiazoles and pyrazoles highlighted their synthesis and subsequent evaluation of biological activity . The synthesized compounds displayed promising antimicrobial properties, suggesting that modifications to the existing structure could enhance efficacy.

In Vivo Studies

In vivo studies on similar pyrazolo derivatives have shown significant anti-inflammatory effects without severe side effects typically associated with conventional treatments. These findings support further exploration of the compound's therapeutic potential in clinical settings .

Summary of Biological Activities

Activity Mechanism References
Anti-inflammatoryCOX-II inhibition
AntimicrobialDisruption of cell wall synthesis
AnticancerFGFR inhibition

Mechanism of Action

The mechanism of action of (2-Phenylthiazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural differences between the target compound and three analogs derived from literature:

Compound Name / ID Core Heterocycles Piperazine Substituent Key Functional Groups Potential Biological Targets
Target Compound Thiazole, Pyrazolo[1,5-a]pyridine Pyrazolo-pyridine carbonyl Methanone, carbonyl Kinases, GPCRs
4-Imino-1-p-tolyl-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine Pyrazolo[3,4-d]pyrimidine None (free amine at C4) Imino, cyano Purinergic receptors, kinases
4-(1H-Pyrazol-4-yl)-butan-1-one derivative Pyrazole Trifluoromethylphenyl piperazine Ketone, trifluoromethyl Serotonin receptors (5-HT₁A/₂A)
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Pyrazolo-triazolo-pyrimidine Hydrazine at C4 Triazole, hydrazine Antimicrobial targets

Key Observations :

  • Thiazole vs.
  • Piperazine Linker : Unlike analogs with trifluoromethylphenyl (e.g., ) or hydrazine substituents (e.g., ), the target’s pyrazolo-pyridine carbonyl may reduce metabolic instability by limiting oxidative N-dealkylation .
  • Bicyclic Systems: The pyrazolo[1,5-a]pyridine in the target offers a planar aromatic system distinct from pyrazolo-triazolo-pyrimidine (non-planar, sterically hindered), possibly affecting membrane permeability .

Pharmacokinetic and Bioactivity Insights

  • Binding Affinity: Pyrazolo-pyridine derivatives often exhibit nanomolar affinity for kinases (e.g., JAK2, EGFR) due to the bicyclic system’s ATP-mimetic properties. The thiazole moiety may further enhance hydrophobic pocket interactions .
  • Metabolic Stability : Piperazine-containing compounds are prone to CYP450-mediated oxidation. However, the target’s pyrazolo-pyridine carbonyl may sterically hinder metabolic hotspots, improving half-life over analogs like .

Predictive Analysis Using Computational Tools

Hit Dexter 2.0 () predicts the target compound has a lower promiscuity risk compared to pyrazolo-triazolo-pyrimidines (), owing to its bulky thiazole and piperazine groups reducing off-target interactions. Conversely, planar analogs like pyrazolo[3,4-d]pyrimidines () show higher promiscuity due to unhindered aromatic stacking.

Biological Activity

The compound (2-Phenylthiazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄OS
  • Molecular Weight : 342.43 g/mol
  • Key Functional Groups : Thiazole, pyrazolo[1,5-a]pyridine, and piperazine.

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein targets involved in various signaling pathways. Notably, it has been identified as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in cancer proliferation and survival. Inhibition of FGFRs can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : Several derivatives have shown potent cytotoxicity against various cancer cell lines, including colorectal and cervical carcinoma cells. The IC50 values for these compounds ranged from 0.002 to 0.381 μg/mL against drug-susceptible strains of Mycobacterium tuberculosis (H37Rv) and exhibited low cytotoxicity towards human embryonic kidney cells (HEK-293) .

Antitubercular Activity

The compound has also been evaluated for its activity against Mycobacterium tuberculosis. Some derivatives demonstrated promising results with IC90 values indicating effective inhibition of bacterial growth at concentrations as low as 3.73 μM .

Enzymatic Inhibition

The compound's structural components suggest potential activity as a selective protein inhibitor. Pyrazolo[1,5-a]pyrimidine derivatives have been reported to exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression .

Case Studies

A series of studies have been conducted to assess the biological activity of related compounds:

  • Study on FGFR Inhibition : A patent describes the synthesis and evaluation of substituted pyrazolo[1,5-a]pyridine compounds as FGFR inhibitors, highlighting their potential in treating cancers associated with aberrant FGFR signaling .
  • Antitubercular Screening : A study focused on the synthesis of pyrazolo[1,5-a]pyridine derivatives indicated that certain compounds possess excellent anti-tubercular activity with minimal toxicity .
  • Structure–Activity Relationship (SAR) : Analysis of various substitutions on the pyrazolo and thiazole rings has provided insights into optimizing efficacy and reducing toxicity in drug design .

Data Summary

Activity TypeTarget Organism/EnzymeIC50/IC90 ValuesReference
AnticancerVarious cancer cell lines0.002 - 0.381 μg/mL
AntitubercularMycobacterium tuberculosis3.73 - 4.00 μM
Enzymatic InhibitionCyclin-dependent kinases (CDKs)N/A

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves coupling the pyrazolo[1,5-a]pyridine-3-carbonyl moiety to the piperazine ring, followed by conjugation with the 2-phenylthiazol-4-yl group. A reflux method in ethanol medium (2–4 hours) is commonly used for analogous heterocyclic couplings, with yields improved by controlling stoichiometry and using anhydrous conditions . For intermediates like pyrazolo[1,5-a]pyridine derivatives, coupling agents such as DCC or EDC may enhance reaction efficiency. Optimization should include monitoring via TLC or HPLC and varying solvents (e.g., DMF or THF) to reduce side products .

Q. How should researchers approach the spectroscopic characterization of this compound to confirm structural integrity?

Use a combination of 1H/13C NMR to verify aromatic protons and carbonyl groups, LC-MS for molecular weight confirmation, and FT-IR to identify key functional groups (e.g., C=O at ~1650–1750 cm⁻¹). Retention indices (Kovacs method) can cross-validate chromatographic purity by comparing retention times against n-paraffin standards . For crystalline samples, single-crystal X-ray diffraction provides definitive structural proof, as demonstrated for related pyrazolone derivatives .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between in vitro and in vivo biological activity data?

Discrepancies often arise from bioavailability or metabolic instability. To address this:

  • Perform ADME assays to evaluate permeability (e.g., Caco-2 cell models) and metabolic stability (microsomal incubation) .
  • Use isotopic labeling (e.g., 14C) to track compound distribution in animal models.
  • Apply statistical tools like ANOVA and Tukey’s test to identify significant variations between experimental replicates . If in vitro activity is high but in vivo efficacy is low, consider prodrug strategies or formulation optimization (e.g., nanoencapsulation).

Q. How can computational modeling be integrated with experimental data to elucidate structure-activity relationships (SAR)?

  • Molecular docking : Screen against target proteins (e.g., kinases) to predict binding modes. The pyrazole and thiazole rings likely engage in π-π stacking, while the piperazine linker enhances solubility .
  • QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity. Validate models with a test set of analogs, ensuring R² > 0.8 .
  • MD simulations : Assess conformational stability of the methanone group under physiological conditions to prioritize synthetic targets.

Q. What methodologies are recommended for analyzing the compound’s stability under various storage conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks. Monitor degradation via HPLC and identify byproducts using HR-MS .
  • pH stability profiling : Dissolve in buffers (pH 1–9) and measure half-life at 37°C. Piperazine derivatives are prone to hydrolysis in acidic conditions, requiring lyophilization for long-term storage .
  • Excipient compatibility : Test with common stabilizers (e.g., mannitol, PVP) using DSC to detect interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.